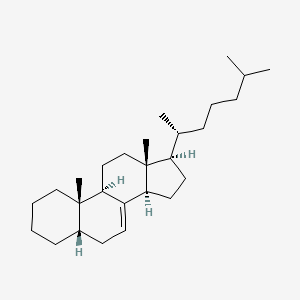

5beta-Cholest-7-ene

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H46 |

|---|---|

Molecular Weight |

370.7 g/mol |

IUPAC Name |

(5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h13,19-21,23-25H,6-12,14-18H2,1-5H3/t20-,21+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

APXXTQNUGVCUBV-DMIXWWBTSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@H]4[C@@]3(CCCC4)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCCC4)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to the Biosynthesis of 7-Dehydrocholesterol via a Cholest-7-ene Intermediate

Audience: Researchers, scientists, and drug development professionals.

Preamble: This document provides an in-depth examination of the primary biological pathway involving a cholest-7-ene intermediate. While the query specified "5beta-Cholest-7-ene," the predominant and physiologically significant pathway in sterol biosynthesis involves the 5-alpha isomer, specifically 5α-cholest-7-en-3β-ol, commonly known as lathosterol. The 5-beta configuration is characteristic of derivatives found in other metabolic routes, such as bile acid synthesis[1][2][3]. This guide will focus on the well-documented Kandutsch-Russell pathway, which is central to the production of cholesterol and vitamin D precursors.

The Kandutsch-Russell Pathway: A Core Route in Cholesterol Synthesis

Cholesterol biosynthesis is a vital multi-step process. After the formation of the initial sterol, lanosterol, the pathway can proceed through two main branches: the Bloch pathway and the Kandutsch-Russell pathway[4][5][6]. The Kandutsch-Russell pathway is characterized by intermediates with a saturated side chain and is the exclusive route for the synthesis of 7-dehydrocholesterol (7-DHC) from lathosterol[7][8]. 7-DHC is a crucial molecule, serving as the immediate precursor to both cholesterol and, upon UV irradiation in the skin, vitamin D3.

The key transformation within this pathway relevant to cholest-7-ene is the conversion of lathosterol to 7-DHC. This reaction is catalyzed by the enzyme Lathosterol oxidase (also known as sterol C5-desaturase or SC5D)[9][10]. A deficiency in this enzyme leads to the genetic disorder lathosterolosis, characterized by an accumulation of lathosterol and a range of developmental abnormalities[10].

Enzymatic Conversion of Lathosterol to 7-Dehydrocholesterol

The conversion of lathosterol to 7-DHC is an oxidation reaction that introduces a double bond at the C5-C6 position of the sterol's B-ring. This step is critical as it creates the conjugated diene system in 7-DHC, which is necessary for its subsequent conversion to vitamin D3.

-

Substrate: Lathosterol (5α-cholest-7-en-3β-ol)

-

Product: 7-Dehydrocholesterol (cholesta-5,7-dien-3β-ol)

-

Cofactors: This reaction requires NAD(P)H and molecular oxygen[12].

The subsequent and final step in the Kandutsch-Russell pathway is the reduction of the C7-C8 double bond of 7-DHC by the enzyme 7-dehydrocholesterol reductase (DHCR7) to produce cholesterol[7][8].

Quantitative Data

Kinetic parameters for enzymes in the cholesterol biosynthesis pathway can vary depending on the tissue and experimental conditions. The following table summarizes available data for Lathosterol 5-desaturase.

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference |

| Lathosterol 5-desaturase (SC5D) | Rat Liver Microsomes | Lathosterol | 5 µM | 0.2 nmol/min/mg protein | [13] |

Note: Kinetic values are often determined in vitro and may not fully reflect in vivo activity.

Experimental Protocols

Assay for Lathosterol 5-Desaturase (SC5D) Activity

This protocol is adapted from methodologies used for assaying microsomal desaturase enzymes.

Objective: To measure the conversion of lathosterol to 7-dehydrocholesterol in a given sample (e.g., liver microsomes).

Materials:

-

Liver microsome preparation

-

Lathosterol substrate

-

NAD(P)H

-

Potassium phosphate buffer (pH 7.4)

-

Tween 80 or similar detergent for substrate solubilization

-

Organic solvents for extraction (e.g., hexane, isopropanol)

-

Internal standard (e.g., epicoprostanol)

-

HPLC or GC-MS system for product quantification

Procedure:

-

Substrate Preparation: Prepare a stock solution of lathosterol. For the assay, create a suspension of lathosterol with a detergent like Tween 80 to ensure its availability to the enzyme in the aqueous buffer.

-

Reaction Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, the microsomal protein sample, and NAD(P)H.

-

Initiation: Start the reaction by adding the lathosterol substrate suspension to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Termination: Stop the reaction by adding a solution of potassium hydroxide in ethanol to saponify the lipids, followed by the addition of the internal standard.

-

Extraction: Extract the sterols from the reaction mixture using an organic solvent like hexane. Centrifuge to separate the phases and collect the organic (upper) layer.

-

Analysis: Evaporate the solvent and reconstitute the sample in a suitable solvent for analysis by HPLC or GC-MS.

-

Quantification: Calculate the amount of 7-dehydrocholesterol produced by comparing its peak area to that of the internal standard and a standard curve. Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.

Quantification of Lathosterol and 7-Dehydrocholesterol by LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of lathosterol and 7-DHC in biological samples.

Objective: To accurately measure the concentrations of lathosterol and 7-DHC in tissues or cells.

Materials:

-

Biological sample (e.g., tissue homogenate, cell lysate)

-

Deuterated internal standards (e.g., [2H7]7DHC)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

LC-MS/MS system with an appropriate column (e.g., C18)

Procedure:

-

Sample Preparation: Homogenize the tissue or lyse the cells. Add the deuterated internal standards to the sample.

-

Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure. This will separate the lipids, including the sterols of interest, from other cellular components.

-

Derivatization (Optional): Depending on the sensitivity required and the LC-MS/MS method, derivatization may be performed to improve ionization efficiency.

-

LC-MS/MS Analysis: Inject the extracted sample into the LC-MS/MS system. Use a gradient elution to separate lathosterol and 7-DHC on the chromatography column.

-

Mass Spectrometry: Operate the mass spectrometer in a mode such as multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions for each analyte and its corresponding internal standard.

-

Data Analysis: Construct a calibration curve using known concentrations of lathosterol and 7-DHC standards. Calculate the concentration of each analyte in the sample based on the ratio of the native analyte peak area to the internal standard peak area.

Regulation of the Pathway

The cholesterol biosynthesis pathway is tightly regulated to maintain cellular cholesterol homeostasis.

-

Transcriptional Regulation: The expression of genes encoding cholesterol synthesis enzymes, including SC5D, is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular cholesterol levels are low, SREBPs are activated and move to the nucleus to increase the transcription of these genes.

-

Post-translational Regulation: Recent studies have shown that some enzymes in the cholesterol synthesis pathway are subject to post-translational regulation through ubiquitination and subsequent proteasomal degradation. For instance, the E3 ubiquitin ligase MARCHF6 has been shown to target SC5D for degradation, providing another layer of control over the pathway[14].

-

Feedback Inhibition: The end-product of the pathway, cholesterol, and its derivatives can accelerate the degradation of key regulatory enzymes, such as HMG-CoA reductase, and inhibit the activation of SREBPs, thus reducing the overall flux through the pathway[8]. DHCR7, the enzyme that consumes 7-DHC, is also regulated by cholesterol levels, indicating that the balance between cholesterol and vitamin D precursor synthesis can be dynamically controlled[8].

References

- 1. Synthesis of 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol and 5beta-cholestane-3alpha, 7alpha, 245, 25-pentol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A facile synthesis of 5 beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DHCR7: A vital enzyme switch between cholesterol and vitamin D production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sterol-C5-desaturase-like - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. uniprot.org [uniprot.org]

- 12. Lathosterol Oxidase (Sterol C-5 Desaturase) Deletion Confers Resistance to Amphotericin B and Sensitivity to Acidic Stress in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diseases.jensenlab.org [diseases.jensenlab.org]

- 14. SC5D is the sixth enzyme in cholesterol biosynthesis targeted by the E3 ubiquitin ligase MARCHF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core of 5α-Cholest-7-en-3β-ol (Lathosterol) Discovery and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5α-cholest-7-en-3β-ol, commonly known as lathosterol. The initial query for "5beta-Cholest-7-ene" has been interpreted to refer to the biologically significant 5-alpha isomer, as the 5-beta configuration is not prominently featured in the context of cholesterol biosynthesis in the scientific literature. Lathosterol is a critical intermediate in the Kandutsch-Russell pathway of cholesterol synthesis and serves as a key biomarker for endogenous cholesterol production. This document details its discovery, synthesis, enzymatic conversion, and the analytical methodologies for its quantification, presenting data and protocols for advanced research and development.

Discovery and Biological Significance

5α-cholest-7-en-3β-ol (lathosterol) was identified as a key intermediate in the biosynthesis of cholesterol. It is the immediate precursor to 7-dehydrocholesterol in one of the two main branches of the post-lanosterol cholesterol synthesis pathway, known as the Kandutsch-Russell pathway. The enzyme responsible for the conversion of lathosterol to 7-dehydrocholesterol is lathosterol 5-desaturase (encoded by the SC5D gene), a C-5 sterol desaturase.[1][2]

The clinical relevance of lathosterol was highlighted with the discovery of lathosterolosis, a rare autosomal recessive disorder caused by mutations in the SC5D gene.[3][4] This deficiency leads to an accumulation of lathosterol in the plasma and tissues and a corresponding decrease in cholesterol levels, resulting in a range of developmental abnormalities.[3][4] Consequently, the plasma concentration of lathosterol is now utilized as a reliable biomarker for the rate of whole-body cholesterol synthesis.

Experimental Protocols

Chemical Synthesis of 5α-Cholest-7-en-3β-ol (Lathosterol)

While a single, universally adopted protocol for the de novo synthesis of lathosterol is not available, a common and practical approach involves the selective reduction of the C5-C6 double bond of 7-dehydrocholesterol.

Objective: To synthesize lathosterol from the more readily available 7-dehydrocholesterol.

Materials:

-

7-dehydrocholesterol

-

Platinum(IV) oxide (Adam's catalyst)

-

Ethyl acetate (anhydrous)

-

Hydrogen gas (H₂)

-

Methanol

-

Standard laboratory glassware for inert atmosphere reactions

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus and silica gel

Methodology:

-

Dissolution: Dissolve 7-dehydrocholesterol in anhydrous ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: Add a catalytic amount of platinum(IV) oxide to the solution.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask and purge the flask with hydrogen gas. Maintain a hydrogen atmosphere over the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), comparing the reaction mixture to the 7-dehydrocholesterol starting material. The product, lathosterol, will have a different retention factor (Rf).

-

Reaction Quench and Filtration: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully vent the hydrogen atmosphere and purge with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the filter cake with ethyl acetate.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure 5α-cholest-7-en-3β-ol.

-

Characterization: Confirm the identity and purity of the synthesized lathosterol using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Enzymatic Conversion of Lathosterol to 7-Dehydrocholesterol

This protocol outlines the assay for lathosterol 5-desaturase activity in rat liver microsomes.

Objective: To measure the conversion of lathosterol to 7-dehydrocholesterol by the enzyme lathosterol 5-desaturase present in liver microsomes.

Materials:

-

Rat liver microsomes (prepared from fresh or frozen liver tissue)

-

Lathosterol (substrate)

-

[³H]-labeled lathosterol (for tracer studies)

-

Potassium phosphate buffer (pH 7.4)

-

Nicotinamide adenine dinucleotide phosphate (NADPH) or NADH

-

Bovine Serum Albumin (BSA)

-

Reaction tubes

-

Water bath or incubator set to 37°C

-

Potassium hydroxide (KOH) in ethanol (for saponification)

-

Hexane

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a radiodetector

Methodology:

-

Microsome Preparation: If not commercially available, prepare liver microsomes from fresh or frozen rat liver by differential centrifugation. Resuspend the final microsomal pellet in a suitable buffer (e.g., potassium phosphate buffer with glycerol) and determine the protein concentration (e.g., by Bradford or BCA assay).

-

Reaction Mixture Preparation: In a reaction tube, prepare the reaction mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NAD(P)H (1 mM)

-

Liver microsomes (protein concentration typically 0.5-1.0 mg/mL)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Start the reaction by adding the substrate, lathosterol (typically dissolved in a small amount of a suitable solvent like ethanol and complexed with BSA). For quantitative analysis, a known amount of [³H]-labeled lathosterol can be included.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-60 minutes). The reaction should be within the linear range with respect to time and protein concentration.

-

Termination of Reaction: Stop the reaction by adding a solution of ethanolic KOH.

-

Saponification and Extraction: Saponify the mixture by heating at 60-70°C for 1 hour to hydrolyze any sterol esters. After cooling, extract the non-saponifiable lipids (including lathosterol and 7-dehydrocholesterol) with hexane.

-

Analysis: Evaporate the hexane extract to dryness under a stream of nitrogen. Re-dissolve the residue in a suitable mobile phase and analyze by HPLC to separate and quantify lathosterol and 7-dehydrocholesterol. 7-dehydrocholesterol can be detected by its characteristic UV absorbance, or if a radiolabeled substrate was used, by liquid scintillation counting of the collected HPLC fractions.

Extraction and Quantification of Lathosterol from Tissue

This protocol describes a general workflow for the extraction of lathosterol from tissue samples and its quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately measure the concentration of lathosterol in a biological tissue sample.

Materials:

-

Tissue sample (frozen)

-

Internal standard (e.g., deuterated lathosterol or 5α-cholestane)

-

Ethanolic potassium hydroxide (KOH)

-

Hexane

-

Chloroform/Methanol mixture

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Methodology:

-

Sample Homogenization: Homogenize a known weight of the frozen tissue in a suitable solvent (e.g., water or buffer).

-

Internal Standard Addition: Add a known amount of the internal standard to the tissue homogenate.

-

Alkaline Hydrolysis (Saponification): Add ethanolic KOH to the homogenate and incubate at 60-70°C for 1-2 hours to hydrolyze sterol esters.

-

Lipid Extraction: After cooling, perform a liquid-liquid extraction of the sterols using a solvent system such as hexane or a chloroform/methanol/water mixture (Folch or Bligh-Dyer methods).

-

Solvent Evaporation: Separate the organic phase containing the sterols and evaporate it to dryness under a stream of nitrogen.

-

Derivatization: To increase volatility for GC analysis, derivatize the hydroxyl group of the sterols by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating at 60-80°C for 30-60 minutes.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., a non-polar phase like DB-5ms) to separate the sterols. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for lathosterol and the internal standard.

-

Quantification: Identify lathosterol and the internal standard by their retention times and characteristic mass fragments. Quantify the amount of lathosterol in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of lathosterol and the internal standard.

Quantitative Data

The following tables summarize key quantitative data related to lathosterol.

Table 1: Typical Plasma Concentrations of Lathosterol

| Condition | Lathosterol Concentration (µg/dL) | Reference Population |

| Healthy Adults | 100 - 300 | Normal cholesterolemic individuals |

| Lathosterolosis | > 2000 | Patients with SC5D deficiency[3] |

| Statin Treatment | Decreased | Patients undergoing HMG-CoA reductase inhibition |

Table 2: Enzyme Kinetic Data for Lathosterol 5-Desaturase

| Enzyme Source | Substrate | Vmax (pmol/mg protein/min) | Km (µM) |

| Control Human Liver Microsomes | Lathosterol | 120 ± 8 | Not specified |

| Homozygous Smith-Lemli-Opitz Liver Microsomes | Lathosterol | 100 ± 7 | Not specified |

Data from a study on Smith-Lemli-Opitz syndrome, where lathosterol 5-desaturase activity was found to be normal.[5]

Table 3: GC-MS Parameters for Lathosterol Analysis (as TMS derivative)

| Parameter | Value |

| GC Column | DB-5ms or equivalent |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 200°C to 300°C) |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) |

| Characteristic m/z ions | 458 (M+), 353, 255[6] |

| Internal Standard | 5α-cholestane (m/z 217) or deuterated lathosterol |

Visualizations

Cholesterol Biosynthesis Pathway: Kandutsch-Russell Branch

Caption: Kandutsch-Russell pathway of cholesterol biosynthesis.

Experimental Workflow for Lathosterol Quantification

Caption: Workflow for tissue lathosterol quantification.

References

- 1. C-5 sterol desaturase - Wikipedia [en.wikipedia.org]

- 2. Sterol-C5-desaturase-like - Wikipedia [en.wikipedia.org]

- 3. Successful treatment of lathosterolosis: A rare defect in cholesterol biosynthesis—A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lathosterolosis - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Biological Functions of 5β-Cholest-7-ene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5β-Cholest-7-ene, more commonly known as lathosterol, is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] Beyond its fundamental role in steroidogenesis, emerging research has highlighted its potential as a clinical biomarker and a molecule with distinct biological activities, including hepatoprotective and antimutagenic effects. This technical guide provides a comprehensive overview of the biological functions of 5β-cholest-7-ene, detailing its metabolic pathway, summarizing key quantitative data, and providing detailed experimental protocols for its study.

Core Biological Function: Intermediate in Cholesterol Biosynthesis

The primary and most well-established biological function of 5β-cholest-7-ene is its role as a precursor to cholesterol.[1][2] It is a key intermediate in the Kandutsch-Russell pathway, one of the two main branches of the post-squalene cholesterol biosynthesis pathway.[3] In this pathway, lathosterol is synthesized from zymosterol and is subsequently converted to 7-dehydrocholesterol by the enzyme lathosterol 5-desaturase (also known as sterol-C5-desaturase or SC5D).[4][5] This reaction is the penultimate step in this branch of cholesterol synthesis.[4][5]

The Kandutsch-Russell Pathway: Lathosterol to Cholesterol

The conversion of lathosterol to cholesterol is a critical step in maintaining cellular cholesterol homeostasis. The pathway is as follows:

-

Lathosterol is converted to 7-Dehydrocholesterol by the enzyme Lathosterol 5-desaturase (SC5D) . This enzyme introduces a double bond at the C5 position of the sterol ring.[4][5]

-

7-Dehydrocholesterol is then reduced to Cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7) .

A deficiency in the SC5D enzyme leads to a rare autosomal recessive disorder called lathosterolosis, which is characterized by an accumulation of lathosterol and a decrease in cholesterol levels, leading to various developmental abnormalities.

Clinical Relevance: A Biomarker for Cholesterol Synthesis

Serum lathosterol concentration is a well-established biomarker for whole-body cholesterol synthesis. Its levels in the blood correlate strongly with the rate of cholesterol production. This makes it a valuable tool in clinical research and for monitoring the efficacy of cholesterol-lowering therapies, such as statins.

Quantitative Data on Lathosterol as a Biomarker

| Parameter | Finding | Reference |

| Correlation with Cholesterol Balance | The ratio of serum lathosterol to serum cholesterol is strongly correlated with the cholesterol balance (a measure of whole-body cholesterol synthesis). The correlation coefficient (r) was 0.74 on a diet rich in polyunsaturated fatty acids and 0.70 on a diet rich in saturated fatty acids. | |

| Effect of Statins | Treatment of patients with familial hypercholesterolemia with the HMG-CoA reductase inhibitor simvastatin resulted in a 47% reduction in the lathosterol/cholesterol ratio in serum. | |

| Effect of Dietary Cholesterol | Serum lathosterol levels do not reflect changes in cholesterol synthesis induced by dietary cholesterol. In fact, high dietary cholesterol can lead to an increase in serum lathosterol due to its presence in certain foods. |

Hepatoprotective Effects

Recent studies have indicated that lathosterol possesses hepatoprotective properties. In a mouse model of acetaminophen-induced liver injury, lathosterol administration demonstrated a significant protective effect.

Quantitative Data on Hepatoprotective Effects of Lathosterol

| Biomarker | Treatment Group (Lathosterol 50 µg/kg) | Acetaminophen Control Group | Normal Control Group | Reference |

| ALT (U/L) | Significantly Reduced | Significantly Increased | Normal | |

| AST (U/L) | Significantly Reduced | Significantly Increased | Normal | |

| ALP (U/L) | Significantly Reduced | Significantly Increased | Normal | |

| LDH (U/L) | Significantly Reduced | Significantly Increased | Normal | |

| Direct Bilirubin (mg/dL) | Significantly Reduced | Significantly Increased | Normal | |

| SOD (U/mg protein) | Significantly Increased | Significantly Decreased | Normal | |

| CAT (U/mg protein) | Significantly Increased | Significantly Decreased | Normal | |

| GSH (µg/mg protein) | Significantly Increased | Significantly Decreased | Normal |

Note: "Significantly" indicates a statistically significant difference as reported in the study. The exact numerical values were not provided in the abstract.

Antimutagenic and Antigenotoxic Activity

A study on a compound isolated from the starfish Asterina pectinifera, identified as 5alpha-cholest-7-en-3beta-ol and also referred to as lathosterol in the substance list, has shown potent antimutagenic and antigenotoxic activities.

Quantitative Data on Antimutagenic Activity

| Assay | Mutagen | Concentration for 100% Antigenotoxicity | Inhibition of Revertants (Ames Test) | Reference |

| SOS Chromotest | MNNG | 10 µg per reaction tube | - | |

| SOS Chromotest | NQO | 5 µg per reaction tube | - | |

| Ames Test (S. typhimurium TA1538) | MNNG | - | 25.2% to 99.2% (at 1 to 10 µ g/plate ) |

Experimental Protocols

Quantification of Serum Lathosterol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure based on common methodologies for sterol analysis.

Objective: To quantify the concentration of lathosterol in a serum sample.

Materials:

-

Serum sample

-

5α-cholestane (internal standard)

-

Ethanolic potassium hydroxide (KOH)

-

n-Hexane

-

Pyridine

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation: To 100 µL of serum, add a known amount of the internal standard (e.g., 1 µg of 5α-cholestane).

-

Saponification: Add 1 mL of ethanolic KOH (1 mol/L) and incubate at 60°C for 1 hour to hydrolyze the sterol esters.

-

Extraction: After cooling, extract the non-saponifiable lipids (including lathosterol) with n-hexane. Repeat the extraction twice.

-

Drying: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

-

Derivatization: Re-dissolve the residue in pyridine and add BSTFA with 1% TMCS. Incubate at 60°C for 1 hour to convert the sterols to their trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a temperature program that allows for the separation of lathosterol from other sterols.

-

Quantification: Monitor specific ions for lathosterol-TMS and the internal standard-TMS. The concentration of lathosterol is determined by comparing the peak area ratio of lathosterol to the internal standard with a standard curve.

Assessment of Hepatoprotective Activity in Mice

This protocol is based on the study by Ullah et al. (2020).

Objective: To evaluate the hepatoprotective effect of lathosterol against acetaminophen-induced liver injury in mice.

Materials:

-

Male mice

-

Lathosterol

-

Acetaminophen (APAP)

-

Vehicle (e.g., 0.1% DMSO solution)

-

Silymarin (positive control)

-

Equipment for blood collection and serum separation

-

Assay kits for ALT, AST, ALP, LDH, bilirubin, SOD, CAT, and GSH

-

Histopathology equipment

Procedure:

-

Animal Grouping: Divide mice into the following groups (n=5 per group):

-

Group 1: Vehicle control

-

Group 2: APAP control (single dose of APAP on day 7)

-

Group 3: Positive control (Silymarin for 7 days, then APAP on day 7)

-

Group 4-5: Lathosterol treatment (e.g., 25 and 50 µg/kg for 7 days, then APAP on day 7)

-

-

Dosing: Administer the vehicle, silymarin, or lathosterol daily for 7 days.

-

Induction of Hepatotoxicity: On day 7, after an 18-hour fast, administer a single intraperitoneal injection of APAP (400 mg/kg) to all groups except the vehicle control.

-

Sample Collection: After 20 hours of APAP administration, anesthetize the mice and collect blood via cardiac puncture. Euthanize the mice and collect the liver tissue.

-

Biochemical Analysis: Separate the serum and measure the levels of ALT, AST, ALP, LDH, and direct bilirubin. Prepare liver homogenates and measure the activities of SOD, CAT, and the concentration of GSH.

-

Histopathological Analysis: Fix a portion of the liver tissue in 10% formalin, process, and stain with hematoxylin and eosin for microscopic examination of liver damage.

Ames Test for Mutagenicity

This is a generalized protocol for the bacterial reverse mutation assay.

Objective: To assess the mutagenic potential of a test compound.

Materials:

-

Salmonella typhimurium histidine-requiring strains (e.g., TA98, TA100, TA1535, TA1537)

-

Minimal glucose agar plates

-

Top agar

-

Test compound (lathosterol)

-

Positive and negative controls

-

S9 fraction (for metabolic activation)

Procedure:

-

Strain Preparation: Grow an overnight culture of the selected S. typhimurium strain.

-

Assay Mixture: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either a buffer or the S9 mix.

-

Plating: Add molten top agar to the test tube, mix gently, and pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic effect.

Future Directions and Drug Development Implications

The multifaceted biological activities of 5β-cholest-7-ene present several avenues for future research and drug development. Its role as a sensitive biomarker of cholesterol synthesis is already established, but further validation in diverse patient populations and disease states is warranted. The hepatoprotective effects of lathosterol suggest its potential as a therapeutic agent for liver diseases, although further studies are needed to elucidate the mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings. The preliminary findings on its antimutagenic properties also open up possibilities for its use in chemoprevention. The development of synthetic analogs of lathosterol could lead to novel therapeutics with enhanced activity and favorable pharmacokinetic profiles.

Conclusion

5β-Cholest-7-ene, or lathosterol, is more than just an intermediate in cholesterol biosynthesis. It is a dynamic molecule with significant clinical and pharmacological potential. Its utility as a biomarker for cholesterol synthesis is a valuable tool in lipidology. Furthermore, its emerging roles in hepatoprotection and antimutagenesis highlight the need for continued investigation into its biological functions and therapeutic applications. This guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and explore the diverse biological landscape of this important sterol.

References

- 1. Sterol-C5-desaturase-like - Wikipedia [en.wikipedia.org]

- 2. Temperature-induced differential kinetic properties between an initial burst and the following steady state in membrane-bound enzymes: studies on lathosterol 5-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Properties and kinetics of membrane-bound enzymes when both the enzyme and substrate are components of the same microsomal membrane. Studies on lathosterol 5-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WikiGenes - SC5D - sterol-C5-desaturase [wikigenes.org]

- 5. C-5 sterol desaturase - Wikipedia [en.wikipedia.org]

Unveiling the Enigmatic 5β-Cholest-7-ene: A Technical Guide to its Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5β-Cholest-7-en-3β-ol, a stereoisomer of the more commonly studied lathosterol (5α-cholest-7-en-3β-ol), represents a fascinating yet under-investigated molecule in the vast landscape of steroidal compounds. While the 5α-isomer is a well-established intermediate in cholesterol biosynthesis in many organisms, the natural occurrence and specific biological roles of the 5β-epimer remain largely uncharacterized. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the natural sources of 5β-Cholest-7-ene. It delves into the biosynthetic pathways that could lead to its formation, details the experimental protocols necessary for its isolation and characterization, and highlights the analytical challenges in distinguishing it from its 5α-isomer.

A critical point of ambiguity in existing literature and databases is the occasional use of "5β-Cholest-7-en-3β-ol" as a synonym for lathosterol, which is the 5α-isomer. This guide aims to clarify this distinction and present information specifically pertaining to the 5β-configuration.

Natural Sources: An Area Ripe for Exploration

Direct, unequivocal evidence for the widespread natural occurrence of 5β-Cholest-7-en-3β-ol is scarce. Most studies on Δ7-sterols identify lathosterol (the 5α-isomer) as the prominent compound. However, the presence of enzymes capable of producing 5β-reduced steroids in a variety of organisms suggests that the formation of 5β-Cholest-7-en-3β-ol is biochemically plausible.

Potential, yet unconfirmed, sources could include organisms known to produce a diverse array of 5β-stanols and other 5β-reduced steroids. These are primarily found in the animal kingdom, particularly in specific marine invertebrates and as metabolic products in vertebrates.

| Potential Source Category | Rationale for Inclusion | Key Considerations |

| Marine Invertebrates (e.g., Sponges, Starfish) | These organisms are known for their complex and unique sterol profiles, often containing a wide variety of stanols and steroidal structures not commonly found in other phyla. The presence of other 5β-steroids in some marine species makes them a prime target for investigating the occurrence of 5β-Cholest-7-en-3β-ol. | The sterol composition of marine invertebrates is highly species-specific and can be influenced by diet and symbiotic microorganisms. Definitive identification requires sophisticated analytical techniques to separate 5α and 5β isomers. |

| Insects | Insects do not synthesize sterols de novo but modify dietary sterols. Some insects possess 5β-reductase activity, which is involved in the metabolism of ecdysteroids and other steroid hormones. This enzymatic machinery could potentially act on Δ7-sterol precursors. | The sterol profile of an insect is heavily dependent on its diet. The presence of 5β-Cholest-7-en-3β-ol would likely be at very low concentrations. |

| Vertebrate Tissues (as a minor metabolite) | Vertebrates utilize 5β-reductase (specifically AKR1D1 in humans) for the biosynthesis of bile acids. This enzyme reduces the double bond of Δ4-3-ketosteroids to create the characteristic cis-fused A/B ring junction of 5β-steroids. While the primary substrates are not Δ7-sterols, the potential for off-target activity on other sterol precursors cannot be entirely ruled out, leading to the formation of trace amounts of 5β-Cholest-7-en-3β-ol. | The concentration of such a metabolite would be extremely low and challenging to detect and quantify against the high background of cholesterol and its other precursors. |

Biosynthesis of the 5β-Cholestane Ring Structure

The formation of the 5β-cholestane skeleton is a critical step that differentiates this class of steroids from the more common 5α-isomers. This transformation is catalyzed by the enzyme 5β-reductase (or Δ4-3-oxosteroid 5β-reductase) .

The biosynthetic pathway leading to a hypothetical 5β-Cholest-7-ene would likely diverge from the canonical cholesterol synthesis pathway. A plausible route would involve the 5β-reduction of a Δ4,7-cholestadien-3-one precursor.

Caption: Hypothetical biosynthetic pathway for 5β-Cholest-7-en-3β-ol.

Experimental Protocols

The isolation and identification of 5β-Cholest-7-en-3β-ol from a complex biological matrix require a multi-step approach involving extraction, purification, and sophisticated analytical techniques.

Sterol Extraction from Biological Tissues

This protocol is a general guideline and may need optimization based on the specific tissue.

-

Homogenization: Homogenize the tissue sample (e.g., 1-5 g) in a solvent mixture of chloroform:methanol (2:1, v/v).

-

Lipid Extraction: Perform a Folch or Bligh-Dyer extraction to partition the total lipids into the organic phase.

-

Saponification: To hydrolyze sterol esters, evaporate the organic solvent and resuspend the lipid extract in ethanolic potassium hydroxide (e.g., 1 M KOH in 90% ethanol). Heat at 60-80°C for 1-2 hours.

-

Non-saponifiable Lipid Extraction: After saponification, add water and extract the non-saponifiable lipids (including free sterols) with a non-polar solvent such as n-hexane or diethyl ether.

-

Washing and Drying: Wash the organic extract with water to remove residual alkali. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

Purification of the Sterol Fraction

-

Column Chromatography: Fractionate the crude lipid extract using silica gel column chromatography. Elute with a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., diethyl ether or ethyl acetate) to separate different lipid classes. The sterol fraction typically elutes with a mixture of hexane and diethyl ether.

-

Thin-Layer Chromatography (TLC): For smaller scale purification, use preparative TLC on silica gel plates. Develop the plate in a solvent system such as hexane:ethyl acetate (e.g., 80:20, v/v). Visualize the sterol bands using a non-destructive method (e.g., brief exposure to iodine vapor) or by comparison with a standard. Scrape the corresponding silica band and elute the sterols with a polar solvent like ethyl acetate or chloroform.

Analytical Identification and Quantification

Distinguishing between 5α and 5β isomers is the primary analytical challenge.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Convert the sterols to their trimethylsilyl (TMS) ethers by reacting the dried extract with a silylating agent (e.g., BSTFA with 1% TMCS or MSTFA) at 60-80°C for 30 minutes. Derivatization improves volatility and chromatographic resolution.

-

GC Separation: Use a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms). The 5α and 5β isomers may show slight differences in retention times, with the 5β isomer often eluting slightly earlier.

-

MS Analysis: The electron ionization (EI) mass spectra of 5α and 5β isomers are often very similar. However, subtle differences in the fragmentation patterns, particularly in the relative intensities of certain ions, can be used for differentiation with careful analysis and comparison to authentic standards.

-

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

-

Chromatography: Reversed-phase HPLC with a C18 or C8 column can be used to separate the underivatized sterols. Isocratic or gradient elution with methanol, acetonitrile, and/or water is typically employed. Specialized columns and mobile phases may be required for baseline separation of the isomers.

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

-

MS/MS Analysis: Tandem mass spectrometry (MS/MS) can provide more structural information and may reveal fragment ions that are specific to each isomer, aiding in their differentiation.

-

Caption: General experimental workflow for the isolation and analysis of 5β-Cholest-7-ene.

Conclusion and Future Directions

The study of 5β-Cholest-7-en-3β-ol is still in its infancy. The lack of confirmed natural sources and the analytical difficulty in distinguishing it from its 5α-isomer, lathosterol, have been significant hurdles. However, the enzymatic machinery for its synthesis exists in nature, suggesting that it may be a yet-undiscovered or overlooked component of the sterolome in certain organisms.

Future research should focus on:

-

Targeted screening: Analyzing the sterol profiles of organisms known to be rich in 5β-steroids, such as specific marine invertebrates, using high-resolution chromatographic and mass spectrometric techniques.

-

Synthesis of authentic standards: The chemical synthesis of pure 5β-Cholest-7-en-3β-ol is crucial for its unambiguous identification and for use as a standard in quantitative studies.

-

Enzymatic studies: Investigating the substrate specificity of 5β-reductases from various organisms to determine if they can efficiently reduce Δ4,7-cholestadien-3-one to the corresponding 5β-derivative.

The exploration of this rare sterol may unveil novel biological functions and provide new insights into the diversity and evolution of steroid biosynthesis and metabolism. For drug development professionals, understanding the formation and function of such unique steroid structures could open new avenues for therapeutic intervention.

An In-depth Technical Guide to 5β-Cholest-7-ene Precursors and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5β-Cholest-7-ene, its precursors, and its derivatives, with a focus on their synthesis, analysis, and biological significance. While 5β-Cholest-7-ene itself is not a major metabolite in endogenous pathways, the 5β-cholestane core is a key structural motif in bile acids and other biologically active molecules. This guide will delve into the chemistry and biology of this class of compounds, offering valuable insights for researchers in sterol biochemistry and drug discovery.

Introduction to the 5β-Cholestane Core

The stereochemistry at the A/B ring junction profoundly influences the overall shape and biological activity of steroids. While the 5α-cholestane series, characterized by a planar steroid nucleus, is a precursor to cholesterol and steroid hormones, the 5β-cholestane series adopts a bent conformation. This structural difference is crucial for the specific functions of 5β-cholestane derivatives, most notably the bile acids, which act as detergents in digestion and as signaling molecules.

Precursors of the 5β-Cholestane Skeleton

The 5β-configuration is typically introduced during the biosynthesis of bile acids from cholesterol. The key enzymatic step involves a 5β-reductase (AKR1D1) that reduces the double bond at the C5-C6 position of a 7α-hydroxylated cholesterol intermediate.

While a direct biosynthetic pathway to 5β-Cholest-7-ene is not well-documented, its precursors would theoretically derive from intermediates in cholesterol biosynthesis prior to the action of 5α-reductase. However, it is more commonly encountered as a synthetic compound.

Synthesis of 5β-Cholest-7-ene and its Derivatives

The chemical synthesis of 5β-cholestane derivatives often starts from readily available sterols like cholesterol or cholic acid. The introduction of the 5β-stereochemistry can be achieved through catalytic hydrogenation of a Δ4- or Δ5-steroid under conditions that favor the formation of the cis-fused A/B ring system.

Table 1: Synthetic Approaches to 5β-Cholestane Derivatives

| Starting Material | Key Reaction(s) | Target 5β-Derivative | Reference |

| Cholesterol | 1. Oppenauer oxidation2. Catalytic hydrogenation (e.g., PtO2, acetic acid) | 5β-Cholestan-3-one | [1] |

| 3β-acetoxy-5α-cholest-8-en-7-one | Hydrocyanation with diethylaluminum cyanide, followed by reduction | 3β-hydroxy-5α-cholest-7-ene-9α-carbonitrile | [2] |

| Cholic acid | Modified homologation sequence involving an α-diazoketone and Grignard reaction | 5β-cholestane-3α, 7α, 12α, 25-tetrol | [3] |

| 5β-cholesta-8,14-dien-3β-ol | Hydroboration | 5β-cholest-8-ene-3β,15α-diol | [4] |

Experimental Protocols

General Procedure for Sterol Extraction from Biological Samples

This protocol is adapted from established methods for sterol analysis.[5][6][7]

Materials:

-

Phosphate Buffered Saline (PBS)

-

Chloroform:Methanol (2:1, v/v)

-

Internal standard (e.g., d7-lathosterol)

-

Solid Phase Extraction (SPE) silica cartridges

-

Hexane

-

Isopropanol

Procedure:

-

Homogenize tissue or cell pellets in PBS.

-

Add the internal standard.

-

Extract lipids by adding chloroform:methanol (2:1) and vortexing thoroughly.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase.

-

Dry the organic phase under a stream of nitrogen.

-

For analysis of esterified sterols, perform saponification by adding ethanolic KOH and heating.

-

Neutralize and re-extract the non-saponifiable lipids.

-

Purify the sterol fraction using an SPE silica cartridge, eluting with a hexane:isopropanol gradient.

-

Dry the purified sterol fraction and reconstitute in a suitable solvent for analysis.

Quantitative Analysis by GC-MS

Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of sterols.[8][9][10][11]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with 5975C MSD).

-

Capillary column (e.g., DB-5MS).

GC-MS Parameters:

| Parameter | Value |

| Injection Volume | 1 µL |

| Injector Temperature | 250-300 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp 180°C, ramp to 280°C at 10°C/min, hold for 15 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) |

Derivatization: Sterols are often derivatized to improve their volatility and chromatographic behavior. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Analysis by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry offers an alternative for sterol analysis, particularly for less volatile or thermally labile compounds.[7][12][13]

Instrumentation:

-

HPLC system with a reverse-phase C18 column.

-

Mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

HPLC-MS Parameters:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |

| Mobile Phase B | Methanol/Acetonitrile (1:1) with 0.1% formic acid and 5 mM ammonium acetate |

| Gradient | 70% B to 100% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| MS Ionization | Positive ion ESI or APCI |

| MS Acquisition | Selected Reaction Monitoring (SRM) |

Biological Activity and Signaling Pathways

Certain 5β-cholestane derivatives, particularly oxysterols, are biologically active and can modulate key signaling pathways.

Liver X Receptor (LXR) Signaling

LXRs are nuclear receptors that play a central role in cholesterol homeostasis. Specific oxysterols, which can have a 5β-cholestane backbone, are natural ligands for LXRα and LXRβ.[14][15][16] Activation of LXR leads to the expression of genes involved in cholesterol efflux, transport, and excretion.

References

- 1. Synthesis and 13C-NMR analysis of 5 alpha- and 5 beta-cholestane-3,6-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sterol synthesis : chemical synthesis of 3 beta-hydroxy-5 alpha-cholest-7-ene-9 alpha-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A facile synthesis of 5 beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical synthesis and biochemical properties of cholestane-5α,6β-diol-3-sulfonate: A non-hydrolysable analogue of cholestane-5α,6β-diol-3β-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of cholesterol, cholesterol-5,6-epoxides and cholestane-3 beta,5 alpha,6 beta-triol in nipple aspirates of human breast fluid by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An oxysterol signalling pathway mediated by the nuclear receptor LXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

The Role of Cholest-7-ene Intermediates in Cholesterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of cholest-7-ene intermediates in the intricate pathway of cholesterol biosynthesis. While the query specified 5beta-Cholest-7-ene, it is crucial to clarify that the canonical pathway for cholesterol synthesis in humans involves the 5-alpha isomer, lathosterol (5α-Cholest-7-en-3β-ol) . The 5-beta configuration is characteristic of metabolites formed by gut microbiota, such as coprostanol, which will be addressed for comprehensive understanding. This guide will focus on the established role of the cholest-7-ene scaffold, primarily through lathosterol, in the Kandutsch-Russell pathway.

The Kandutsch-Russell Pathway: Centrality of Lathosterol

The biosynthesis of cholesterol from lanosterol can proceed via two major routes: the Bloch pathway and the Kandutsch-Russell pathway.[1][2] The Kandutsch-Russell pathway is prominent in many tissues and is characterized by the early reduction of the C24-C25 double bond in the side chain.[1] A key intermediate in this pathway is lathosterol.

Lathosterol (5α-Cholest-7-en-3β-ol) is a crucial precursor to cholesterol.[3] Its metabolism involves two critical enzymatic steps that introduce the C5-C6 double bond and reduce the C7-C8 double bond, respectively, to yield the final cholesterol molecule.

Enzymatic Conversion of Lathosterol

-

Lathosterol to 7-Dehydrocholesterol (7-DHC): Lathosterol is converted to 7-dehydrocholesterol by the enzyme lathosterol oxidase , also known as sterol-C5-desaturase (encoded by the SC5D gene).[4][5][6] This enzyme introduces a double bond at the C5 position of the sterol B-ring.[4] A deficiency in this enzyme leads to the genetic disorder lathosterolosis, characterized by an accumulation of lathosterol.[7]

-

7-Dehydrocholesterol to Cholesterol: The final step in this pathway is the reduction of the C7-C8 double bond of 7-dehydrocholesterol to form cholesterol. This reaction is catalyzed by 7-dehydrocholesterol reductase (encoded by the DHCR7 gene).[8][9][10][11] Mutations in the DHCR7 gene that result in a deficiency of this enzyme cause Smith-Lemli-Opitz syndrome (SLOS), a severe developmental disorder characterized by low cholesterol levels and an accumulation of 7-dehydrocholesterol.[12][13]

Quantitative Data Summary

The following tables summarize available quantitative data related to the key enzymes and intermediates in the later stages of the Kandutsch-Russell pathway.

| Enzyme | Substrate | Product | Species | Km (µM) | Vmax/kcat | Reference(s) |

| Lathosterol Oxidase | Lathosterol | 7-Dehydrocholesterol | Rat | Not specified | Follows Michaelis-Menten kinetics | [14] |

| 7-Dehydrocholesterol Reductase (DHCR7) | 7-Dehydrocholesterol | Cholesterol | Human | ~50 (for ergosterol) | - | [15] |

| Cholesterol Oxidase (Bacterial) | Cholesterol | Cholest-4-en-3-one | Various | 0.61 - 230.3 x 10⁻⁴ M | - | [16] |

| Cytochrome P450 46A1 | 7-Dehydrocholesterol | 24-hydroxy-7-DHC | Human | - | kcat ~ one-third that for cholesterol | [13] |

| Cytochrome P450 46A1 | 7-Dehydrocholesterol | 25-hydroxy-7-DHC | Human | - | Favored reaction over 24-hydroxylation | [13] |

Note: Kinetic data for these membrane-bound enzymes can be challenging to determine and may vary depending on the experimental system.

Experimental Protocols

Analysis of Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction, derivatization, and analysis of cholesterol and its precursors from biological samples.[6][17][18][19]

a. Sample Preparation and Lipid Extraction:

-

Homogenization: Homogenize tissue samples in an appropriate buffer. For cultured cells, wash with phosphate-buffered saline (PBS) and scrape into a solvent-resistant tube.

-

Internal Standard Addition: Add an internal standard, such as epicoprostanol or 5α-cholestane, to the homogenate to correct for extraction efficiency and analytical variability.

-

Saponification (for total sterols): Add ethanolic potassium hydroxide to the sample and heat to hydrolyze sterol esters.

-

Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as hexane/diethyl ether or chloroform/methanol to separate the lipids into an organic phase.[19]

-

Drying: Evaporate the organic solvent under a stream of nitrogen.

b. Derivatization:

-

To increase volatility and thermal stability for GC analysis, derivatize the hydroxyl groups of the sterols.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried lipid extract.

-

Heat the mixture to ensure complete derivatization to form trimethylsilyl (TMS) ethers.

c. GC-MS Analysis:

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Gas Chromatography: Separate the sterols on a capillary column (e.g., HP-5MS). A typical temperature program starts at a lower temperature and ramps up to a higher temperature to elute the different sterols based on their boiling points.[19]

-

Mass Spectrometry: As the sterols elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer detects the mass-to-charge ratio of the resulting ions.

-

Quantification: Identify and quantify the sterols based on their retention times and the abundance of characteristic ions compared to the internal standard. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and specificity.[18]

Isotopic Labeling Studies for Measuring Cholesterol Synthesis

Stable isotope tracers, such as deuterated water (²H₂O) or ¹³C-acetate, can be used to measure the rate of de novo cholesterol synthesis.[7][20][21]

-

Tracer Administration: Administer the stable isotope tracer to the subject (in vivo) or add it to cell culture medium (in vitro).

-

Sample Collection: Collect blood or tissue samples at various time points after tracer administration.

-

Sterol Analysis: Extract and analyze the sterols of interest (e.g., lathosterol, cholesterol) using GC-MS.

-

Isotopomer Analysis: Determine the incorporation of the stable isotope into the sterol molecules by analyzing the mass isotopomer distribution.

-

Calculation of Synthesis Rate: Calculate the fractional synthesis rate of the sterol based on the rate of isotope incorporation over time. The rapid turnover of lathosterol makes it a good indicator of acute changes in cholesterol synthesis.[20]

Mandatory Visualizations

Caption: Kandutsch-Russell and Bloch pathways of cholesterol biosynthesis.

Caption: Experimental workflow for sterol analysis by GC-MS.

Caption: SREBP-mediated regulation of cholesterol biosynthesis.

The 5β Configuration: Coprostanol Formation

While the endogenous cholesterol biosynthesis pathway utilizes the 5α configuration, the 5β configuration is relevant in the context of cholesterol metabolism by the gut microbiota.[22][23] Cholesterol that is not absorbed in the small intestine passes to the large intestine, where it can be metabolized by anaerobic bacteria.

The primary product of this bacterial conversion is coprostanol (5β-cholestan-3β-ol) .[8][9] This conversion involves the reduction of the C5-C6 double bond of cholesterol. Two main pathways for this conversion have been proposed:

-

The Direct Reduction Pathway: A direct stereospecific reduction of the double bond.[23]

-

The Indirect Pathway: This involves intermediate steps, starting with the oxidation of the 3β-hydroxyl group and isomerization of the double bond to form 4-cholesten-3-one, followed by subsequent reductions to yield coprostanone and finally coprostanol.[22][23]

Coprostanol is poorly absorbed by the intestine and is the major neutral sterol excreted in feces.[9] Due to its specific origin from gut microbial action on cholesterol, coprostanol is often used as a biomarker for fecal pollution in environmental science.[8]

Conclusion

The cholest-7-ene scaffold, primarily in the form of lathosterol (5α-Cholest-7-en-3β-ol), is a pivotal intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its sequential conversion by lathosterol oxidase and 7-dehydrocholesterol reductase represents critical final steps in the synthesis of cholesterol. Understanding the function and regulation of these enzymes is essential, as their deficiencies lead to severe genetic disorders. The quantitative analysis of lathosterol and other sterol intermediates provides valuable insights into the dynamics of cholesterol synthesis and serves as a diagnostic tool. While the 5β-cholestene structure is not part of the endogenous synthesis pathway, its formation in the gut highlights the significant role of the microbiome in overall sterol metabolism. For researchers and drug development professionals, the enzymes acting on cholest-7-ene intermediates represent potential targets for therapeutic intervention in disorders of cholesterol metabolism.

References

- 1. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lipotype.com [lipotype.com]

- 4. [Bile acid biosynthesis and its regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Quantifying cholesterol synthesis in vivo using 2H2O: enabling back-to-back studies in the same subject - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coprostanol - Wikipedia [en.wikipedia.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Bile acid synthesis: 7 alpha-hydroxylation of intermediates in the sterol 27-hydroxylase metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7-Dehydrocholesterol reductase - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Properties and kinetics of membrane-bound enzymes when both the enzyme and substrate are components of the same microsomal membrane. Studies on lathosterol 5-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 7-Dehydrocholesterol reductase activity is independent of cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Performance characteristics of cholesterol oxidase for kinetic determination of total cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aocs.org [aocs.org]

- 18. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Isotopomer spectral analysis of intermediates of cholesterol synthesis in human subjects and hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. joe.bioscientifica.com [joe.bioscientifica.com]

- 22. researchgate.net [researchgate.net]

- 23. Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Conversion of 5β-Cholest-7-ene and its 5α-Isomer, Lathosterol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the enzymatic conversion of 5β-Cholest-7-ene and its biologically significant 5α-isomer, lathosterol. While the metabolic fate of 5β-Cholest-7-ene within mammalian cholesterol biosynthesis is not established, this document details the critical enzymatic steps involved in the conversion of lathosterol to cholesterol. The primary enzymes in this pathway are lathosterol oxidase (also known as sterol-C5-desaturase) and 7-dehydrocholesterol reductase (DHCR7). This guide furnishes detailed experimental protocols for the assay of these enzymes, summarizes available quantitative data, and provides visual representations of the metabolic pathway and experimental workflows to aid researchers in their understanding and investigation of this crucial area of sterol metabolism.

Introduction: The Role of Cholest-7-ene Isomers in Cholesterol Biosynthesis

Cholesterol is an essential structural component of animal cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. Its biosynthesis is a complex, multi-step process involving numerous enzymes. One of the final stages of cholesterol synthesis involves the conversion of cholest-7-ene isomers. The predominant and well-characterized pathway involves the 5α-isomer, 5α-cholest-7-en-3β-ol, commonly known as lathosterol.

In contrast, the direct enzymatic conversion of 5β-Cholest-7-ene within the canonical mammalian cholesterol biosynthesis pathway is not supported by current scientific literature. The stereochemistry at the A/B ring junction is critical for enzyme-substrate recognition, and the enzymes of cholesterol synthesis are highly specific for the 5α-configuration. While metabolism of 5β-sterols, such as the conversion of cholesterol to coprostanol by gut microbiota, does occur, it involves a different set of enzymes and pathways. Therefore, this guide will focus on the established enzymatic conversion of lathosterol.

The conversion of lathosterol to cholesterol proceeds via a two-step process:

-

Dehydrogenation: Lathosterol is converted to 7-dehydrocholesterol (7-DHC) by the enzyme lathosterol oxidase (EC 1.14.19.20), also known as sterol-C5-desaturase.

-

Reduction: 7-dehydrocholesterol is then reduced to cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7; EC 1.3.1.21).

Understanding these enzymatic conversions is critical for research into genetic disorders of cholesterol metabolism, such as Smith-Lemli-Opitz syndrome (SLOS), which is caused by mutations in the DHCR7 gene, and for the development of drugs that modulate cholesterol levels.

Enzymatic Conversion Pathway

The conversion of lathosterol to cholesterol is a key segment of the Kandutsch-Russell pathway of cholesterol biosynthesis.

Quantitative Data on Enzymatic Conversions

Quantitative kinetic data for the specific mammalian enzymes lathosterol oxidase and 7-dehydrocholesterol reductase are limited in the publicly available literature. Much of the detailed kinetic analysis has been performed on analogous enzymes from other organisms, such as microbial cholesterol oxidases. The available data is summarized below.

| Enzyme | Organism/Source | Substrate | Km | Vmax | Specific Activity | Reference |

| Lathosterol Oxidase | Rat Liver Microsomes | Lathosterol | Not Reported | Not Reported | ~18-fold purification achieved | [1] |

| Cholesterol Oxidase | Brevibacterium sp. | Cholesterol | 2.17 x 10-4 M | Not Reported | [2] | |

| Cholesterol Oxidase | Pseudomonas fluorescens | Cholesterol | 0.61 x 10-4 M | Not Reported | [2] | |

| Cholesterol Oxidase | Streptomyces sp. | Cholesterol | 101.3 µM | 21.93 µM/min/mg | 14.3-fold purification | [3] |

| 7-Dehydrocholesterol Reductase (DHCR7) | Human Fibroblasts (Controls) | Ergosterol | Not Reported | Not Reported | 50.6% +/- 5.3% conversion | [4] |

| 7-Dehydrocholesterol Reductase (DHCR7) | Human Fibroblasts (SLOS patients) | Ergosterol | Not Reported | Not Reported | 4.47% +/- 0.72% conversion | [4] |

Note: The data for cholesterol oxidase from microbial sources is provided as a reference for the class of enzyme, but these enzymes are not identical to mammalian lathosterol oxidase.

Detailed Experimental Protocols

The following protocols are compiled from various sources to provide a comprehensive methodology for assaying lathosterol oxidase and 7-dehydrocholesterol reductase activity.

Preparation of Rat Liver Microsomes

A common source for both lathosterol oxidase and DHCR7 is the microsomal fraction of rat liver.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. Performance characteristics of cholesterol oxidase for kinetic determination of total cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Lowered DHCR7 activity measured by ergosterol conversion in multiple cell types in Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the 5β-Cholest-7-ene Metabolic Pathway for Researchers and Drug Development Professionals

Introduction

The 5β-cholest-7-ene metabolic pathway is a crucial branch of cholesterol biosynthesis and metabolism. While the primary route of cholesterol synthesis proceeds through a series of intermediates to produce cholesterol, alternative pathways, including the 5β-cholest-7-ene pathway, play significant roles in various physiological and pathophysiological states. This pathway is particularly relevant in the context of certain metabolic disorders and holds potential for therapeutic intervention. This technical guide provides an in-depth overview of the core aspects of the 5β-cholest-7-ene metabolic pathway, focusing on its enzymes, regulation, and methods of study, tailored for researchers, scientists, and drug development professionals.

Core Metabolic Pathway

The central reaction in this pathway involves the conversion of 5β-cholest-7-en-3β-ol (Lathosterol) to downstream metabolites. A key enzyme in the cholesterol biosynthesis pathway that acts on a similar substrate is 7-dehydrocholesterol reductase (DHCR7), which catalyzes the reduction of the C7-C8 double bond in 7-dehydrocholesterol to produce cholesterol.[1] The metabolism of lathosterol can proceed through various enzymatic modifications, leading to the formation of different sterol products.

Figure 1: Simplified 5β-Cholest-7-ene Metabolic Pathway.

Key Enzymes and Their Kinetics

The enzymes involved in the broader cholesterol synthesis pathway have been studied to determine their kinetic properties. While specific kinetic data for every enzyme in the 5β-cholest-7-ene branch is not extensively documented in all cases, data from key related enzymes provide valuable insights.

Table 1: Kinetic Parameters of Key Sterol Reductases and Oxidases

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference(s) |

| 7-Dehydrocholesterol Reductase (DHCR7) | 7-Dehydrocholesterol | ~5.0 | ~0.50 | [2][3] |

| Lathosterol 5-desaturase | Lathosterol | Not specified | Not specified | [4] |

| Cholesterol Oxidase | Cholesterol | 0.61 - 230.3 x 10⁻⁴ M | Not specified | [5][6] |

| P450 46A1 | 7-Dehydrocholesterol | Not specified | ~1/3 of cholesterol rate | [2] |

Note: Kinetic parameters can vary significantly based on the experimental conditions, such as the source of the enzyme and the assay used.

Regulation of the Pathway

The regulation of cholesterol biosynthesis is a tightly controlled process, primarily at the level of HMG-CoA reductase. However, downstream enzymes are also subject to regulation. The expression and activity of enzymes like DHCR7 can be influenced by cellular sterol levels through feedback mechanisms involving Sterol Regulatory Element-Binding Proteins (SREBPs).[7] Furthermore, phosphorylation has been suggested as a potential regulatory mechanism for DHCR7 activity.[7]

Clinical Relevance and Drug Development

Alterations in the 5β-cholest-7-ene metabolic pathway and related sterol metabolism are associated with several clinical conditions.

-

Smith-Lemli-Opitz Syndrome (SLOS): This is a developmental disorder caused by mutations in the DHCR7 gene, leading to an accumulation of 7-dehydrocholesterol.[8] The study of this disease provides a model for understanding the consequences of impaired sterol metabolism.

-

Cholestasis: This condition, characterized by a decrease in bile flow, can lead to the accumulation of bile acids and cholesterol.[9] In cholestasis, the metabolism of various lipids, including sterols, is significantly altered.[10][11] The serum concentrations of cholesterol and its precursors can be elevated in cholestatic conditions.[9]

-

Drug-Induced Effects: Several medications can inhibit enzymes in the cholesterol biosynthesis pathway. For instance, some antipsychotic and antidepressant drugs have been shown to inhibit DHCR7.[2] This highlights the potential for off-target effects of drugs on this metabolic pathway and underscores its importance in drug development and safety assessment.

Quantitative Analysis of Pathway Metabolites

The accurate quantification of sterols in biological samples is essential for studying the 5β-cholest-7-ene pathway. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common and powerful techniques for this purpose.[12][13]

Table 2: Reference Intervals for Key Non-Cholesterol Sterols in Healthy Adults

| Metabolite | Gender | Serum Concentration (µg/mL) | Reference(s) |

| Lathosterol | Men | 0.77–3.60 | [13] |

| Women | 0.64–2.78 | [13] | |

| Campesterol | Men | 2.14–7.43 | [13] |

| Women | 2.19–8.34 | [13] | |

| Sitosterol | Men | 0.99–3.88 | [13] |

| Women | 1.03–4.45 | [13] |

Note: These values can vary based on diet, genetics, and the analytical methods used.

In conditions like intrahepatic cholestasis of pregnancy (ICP), serum bile acid levels are significantly elevated, which is the most sensitive and specific marker for diagnosis.[14]

Experimental Protocols

Protocol 1: Quantification of Serum Sterols by GC-MS

This protocol provides a general workflow for the extraction and analysis of sterols from serum samples.

-

Sample Preparation:

-

Hydrolysis (Saponification):

-

Sterol Extraction:

-

Derivatization:

-

To improve volatility and chromatographic peak shape, sterols are often derivatized to form trimethylsilyl (TMS) ethers or sterol acetates.[12]

-

-

GC-MS Analysis:

Figure 2: Workflow for Serum Sterol Quantification by GC-MS.

Protocol 2: Cholesterol Oxidase Activity Assay

This protocol outlines a common method for measuring cholesterol oxidase activity, which is relevant for studying the metabolism of cholesterol and related sterols.[18][19]

-

Reagent Preparation:

-

Reaction Setup:

-

In a microplate, add the sample or cholesterol standard.

-

Add the enzyme mixture (cholesterol esterase, cholesterol oxidase, peroxidase) and the chromogenic substrate.

-

Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase.[19][20]

-

Cholesterol oxidase oxidizes cholesterol, producing hydrogen peroxide.[18][19]

-

Peroxidase catalyzes the reaction between hydrogen peroxide and the chromogenic substrate to produce a colored product.[18][19]

-

-

Measurement:

-

Calculation:

-

Determine the cholesterol concentration in the samples by comparing their absorbance to the standard curve.

-

Figure 3: Principle of the Enzymatic Cholesterol Assay.

Conclusion

The 5β-cholest-7-ene metabolic pathway represents an important area of study within the broader field of sterol metabolism. A thorough understanding of its enzymes, regulation, and byproducts is critical for elucidating its role in health and disease. For professionals in research and drug development, this pathway presents potential targets for therapeutic intervention and considerations for drug safety and metabolism. The methodologies outlined in this guide provide a framework for the quantitative investigation of this pathway, which will be instrumental in advancing our knowledge and developing novel therapeutic strategies.

References

- 1. 7-Dehydrocholesterol reductase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Properties and kinetics of membrane-bound enzymes when both the enzyme and substrate are components of the same microsomal membrane. Studies on lathosterol 5-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholesterol oxidase: physiological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Performance characteristics of cholesterol oxidase for kinetic determination of total cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cholestasis: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 10. Application of metabolomics in intrahepatic cholestasis of pregnancy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug disposition in cholestasis: An important concern - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aocs.org [aocs.org]

- 13. researchgate.net [researchgate.net]

- 14. emedicine.medscape.com [emedicine.medscape.com]

- 15. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ujms.net [ujms.net]

- 17. biotage.com [biotage.com]

- 18. Enzymes for Producing Cholesterol Reagent Kit | Creative Enzymes [diagnostic-enzymes.creative-enzymes.com]

- 19. mdpi.com [mdpi.com]